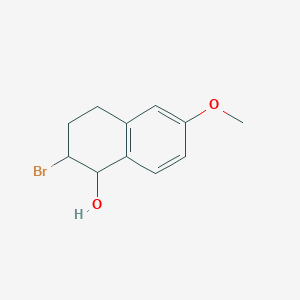

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H13BrO2 . It is a derivative of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be represented by the SMILES stringCOC1=CC=C2C(CCCC2=C1)O . This indicates that the molecule contains a methoxy group (OCH3) and a hydroxyl group (OH) attached to a tetrahydronaphthalene ring, with a bromine atom also attached to the ring . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol are not fully detailed in the available resources. It is known that the compound has a molecular weight of 257.12 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Biological Activity : A study by Öztaşkın, Göksu, and SeÇen (2011) presents the synthesis of a biologically active compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This synthesis involves bromination, esterification, and other steps, demonstrating the chemical versatility of related tetrahydronaphthalene compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Regio- and Stereochemical Analysis : Research by Balani et al. (1983) on the resolution of cyclic trans-bromohydrin enantiomers, including those of tetrahydronaphthalene, highlights the importance of understanding stereochemistry in developing pharmaceuticals and other chemical applications (Balani et al., 1983).

Palladium(0) Coupling and Electrocyclic Ring Closure : Gilchrist and Summersell (1988) explored the use of 2-Bromo-1-vinyl-3,4-dihydronaphthalene in palladium(0) coupling and electrocyclic ring closure, which is relevant for the synthesis of complex organic compounds (Gilchrist & Summersell, 1988).

High-Temperature Bromination : Çakmak et al. (2000) investigated the high-temperature bromination of tetralin, a compound closely related to 2-Bromo-6-methoxy-tetrahydronaphthalen-1-ol, demonstrating its utility in creating derivatives with potential applications in material science and pharmaceuticals (Çakmak et al., 2000).

Spectroscopic and Analytical Studies

- Spectroscopic Investigation : A study by Arivazhagan, Kavitha, and Subhasini (2014) focused on the spectroscopic analysis of 6-methoxy-1,2,3,4-tetrahydronaphthalene, providing insights into its electronic structure and potential applications in material sciences (Arivazhagan, Kavitha, & Subhasini, 2014).

Chiral Synthesis and Applications

- Chiral Synthesis for Pharmaceutical Applications : Research by Orsini et al. (2002) on the chemoenzymatic synthesis of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, including 2-amino-8-methoxy-tetrahydronaphthalene, highlights the importance of chiral synthesis in the development of pharmaceuticals (Orsini et al., 2002).

Propiedades

IUPAC Name |

2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10-11,13H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDLOOIGBHGMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(CC2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)

![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)

![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)